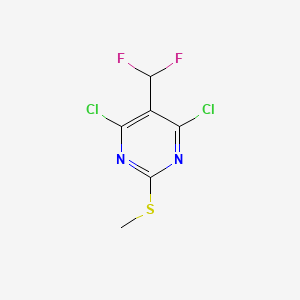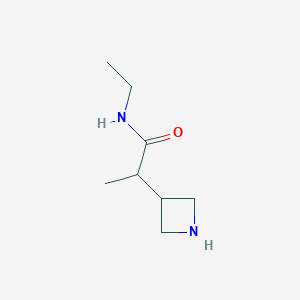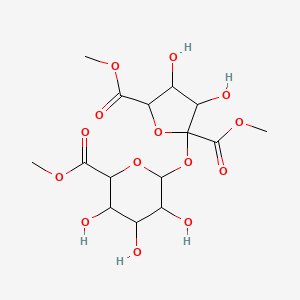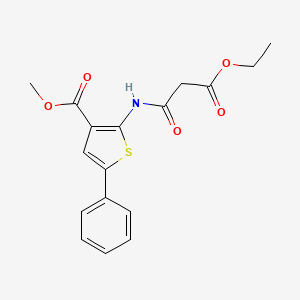
6-Chloropurine riboside-5'-diphosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloropurine riboside-5’-diphosphate sodium salt: is a synthetic precursor and phosphorylated form of 6-chloropurine riboside. It is commonly used in biochemical research, particularly in the synthesis of cytokinins with anticancer activity and spin-labeled derivatives of NAD+ . The compound has a molecular formula of C10H10ClN4O10P2 • 3Na and a molecular weight of 512.6 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine riboside-5’-diphosphate sodium salt involves the phosphorylation of 6-chloropurine riboside. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diphosphate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions: 6-Chloropurine riboside-5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring or the ribose moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the ribose hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 6-chloropurine riboside-5’-triphosphate, while substitution reactions can yield various amino derivatives .
科学的研究の応用
6-Chloropurine riboside-5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a substrate in enzymatic studies.
作用機序
The mechanism of action of 6-Chloropurine riboside-5’-diphosphate sodium salt involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for enzymes such as adenosine deaminase and inosine monophosphate dehydrogenase, influencing their activity and the metabolic pathways they regulate . Additionally, its phosphorylated form can participate in cellular signaling pathways and influence various biological processes .
類似化合物との比較
6-Chloropurine riboside-5’-triphosphate sodium salt: This compound is similar in structure but has an additional phosphate group, making it a triphosphate instead of a diphosphate.
6-Chloropurine riboside: The unphosphorylated form of the compound, used in similar biochemical studies.
Uniqueness: 6-Chloropurine riboside-5’-diphosphate sodium salt is unique due to its specific phosphorylation state, which makes it a valuable intermediate in the synthesis of various biologically active molecules. Its ability to act as a substrate for multiple enzymes and its role in the synthesis of cytokinins with anticancer activity further highlight its significance in scientific research .
特性
分子式 |
C10H10ClN4Na3O10P2 |
|---|---|
分子量 |
512.58 g/mol |
IUPAC名 |
trisodium;[[5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H13ClN4O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,18,19,20);;;/q;3*+1/p-3 |
InChIキー |
OYZDIYJSPCPFFP-UHFFFAOYSA-K |
正規SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)




![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
![tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12070169.png)
![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)
![Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-](/img/structure/B12070176.png)


![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)

